

# Application Notes and Protocols for Segigratinib Hydrochloride in Mice

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## Compound of Interest

Compound Name: Segigratinib hydrochloride

Cat. No.: B15579901

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These application notes provide a comprehensive overview of the preclinical dosing and administration of **Segigratinib hydrochloride** (also known as 3D185) in mouse models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel FGFR and CSF-1R inhibitor.

## Overview of Segigratinib Hydrochloride (3D185)

Segigratinib (3D185) is a potent, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).<sup>[1][2]</sup> Its dual inhibitory action allows it to target both tumor cells driven by aberrant FGFR signaling and the tumor-supportive microenvironment by modulating tumor-associated macrophages (TAMs).<sup>[1][2][3]</sup> Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models.<sup>[1][4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of Segigratinib (3D185) in mice.

Table 1: In Vivo Efficacy of Segigratinib (3D185) in Xenograft Mouse Models<sup>[1][4]</sup>

Mouse Model	Cell Line	Treatment	Dose (mg/kg)	Administration Route	Dosing Frequency	Tumor Growth Inhibition (%)
Nude Mice	NCI-H1581 (FGFR1-amplified)	Segigratinib (3D185)	12.5	Oral	Daily	60.4
Nude Mice	NCI-H1581 (FGFR1-amplified)	Segigratinib (3D185)	25	Oral	Daily	74.9
Nude Mice	NCI-H1581 (FGFR1-amplified)	Segigratinib (3D185)	50	Oral	Daily	96.4
Nude Mice	SNU16 (FGFR2-amplified)	Segigratinib (3D185)	25	Oral	Daily	Significant inhibition
Nude Mice	SNU16 (FGFR2-amplified)	Segigratinib (3D185)	50	Oral	Daily	Significant inhibition

Note: Specific tumor growth inhibition percentages for the SNU16 model were not detailed in the provided search results.

## Experimental Protocols

### In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of Segigratinib (3D185) in a subcutaneous xenograft mouse model.

Materials:

- **Segigratinib hydrochloride (3D185)**
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

- Female BALB/c nude mice (6-8 weeks old)
- Cancer cell line with FGFR amplification (e.g., NCI-H1581 or SNU16)
- Matrigel
- Sterile PBS
- Calipers
- Oral gavage needles

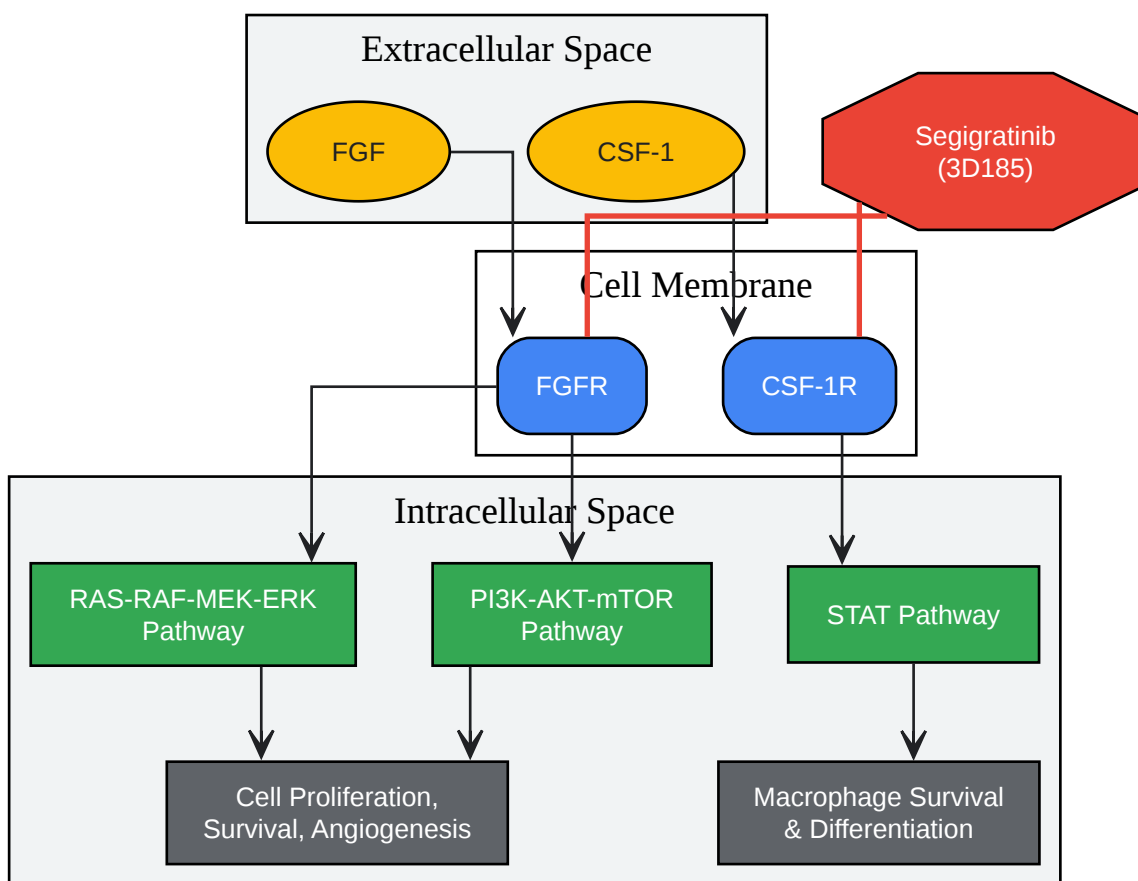
#### Procedure:

- Cell Culture and Implantation:
  - Culture the selected cancer cell line under appropriate conditions.
  - Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/100  $\mu$ L.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:
  - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .
  - When tumors reach a mean volume of approximately 100-200 mm<sup>3</sup>, randomly assign mice into treatment and control groups (n=8-10 mice per group).
- Drug Preparation and Administration:
  - Prepare a stock solution of **Segigratinib hydrochloride** in a suitable vehicle.
  - On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 1.25 mg/mL, 2.5 mg/mL, and 5 mg/mL for 12.5, 25, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

- Administer the prepared Segigratinib solution or vehicle to the respective groups via oral gavage daily.
- Efficacy Evaluation:
  - Continue daily treatment for the duration of the study (e.g., 21-28 days).
  - Measure tumor volume and body weight 2-3 times per week.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Data Analysis:
  - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

## Visualizations

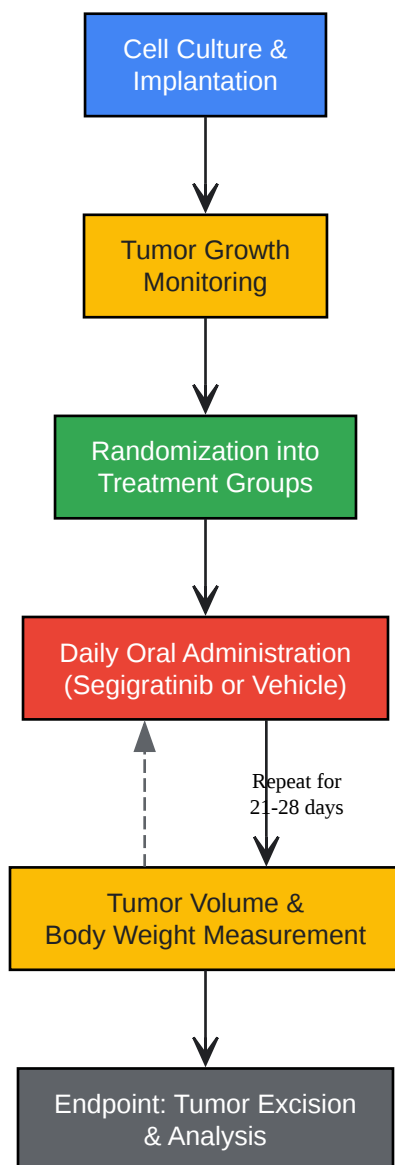
### Signaling Pathway of Segigratinib (3D185)



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Caption: Dual inhibition of FGFR and CSF-1R signaling by Segiratinib.

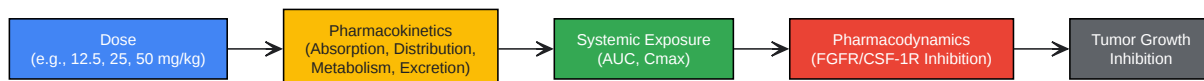
## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a xenograft mouse model efficacy study.

## Logical Relationship: Dosing, Exposure, and Response



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Caption: Relationship between dosing, exposure, and therapeutic response.

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## References

- 1. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
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